Aprinocarsen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

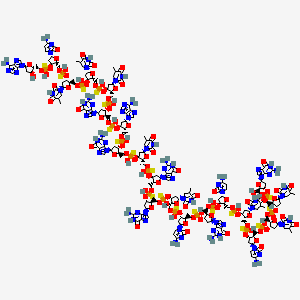

2D Structure

Properties

CAS No. |

151879-73-1 |

|---|---|

Molecular Formula |

C196H249N68O105P19S19 |

Molecular Weight |

6435.16 |

InChI |

InChI=1S/C196H249N68O105P19S19/c1-75-37-249(189(285)237-165(75)267)132-23-89(109(337-132)51-313-371(294,390)351-84-18-141(331-103(84)45-265)259-69-215-149-159(259)225-179(203)231-173(149)275)359-378(301,397)320-54-112-92(26-135(340-112)252-40-78(4)168(270)240-192(252)288)358-377(300,396)315-48-106-86(20-129(334-106)246-14-10-124(198)222-186(246)282)353-372(295,391)318-52-110-90(24-133(338-110)250-38-76(2)166(268)238-190(250)286)356-376(299,395)316-49-107-88(22-131(335-107)248-16-12-126(200)224-188(248)284)355-374(297,393)326-60-118-98(32-142(346-118)260-70-216-150-160(260)226-180(204)232-174(150)276)365-383(306,402)317-50-108-87(21-130(336-108)247-15-11-125(199)223-187(247)283)354-373(296,392)319-53-111-95(29-138(339-111)255-43-81(7)171(273)243-195(255)291)362-381(304,400)328-62-120-102(36-146(348-120)264-74-220-154-164(264)230-184(208)236-178(154)280)369-388(311,407)330-64-122-100(34-144(350-122)262-72-218-152-162(262)228-182(206)234-176(152)278)367-385(308,404)324-58-116-96(30-139(344-116)256-44-82(8)172(274)244-196(256)292)363-382(305,401)327-61-119-101(35-145(347-119)263-73-219-153-163(263)229-183(207)235-177(153)279)368-387(310,406)325-59-117-97(31-140(345-117)258-68-214-148-156(202)210-66-212-158(148)258)364-386(309,405)329-63-121-99(33-143(349-121)261-71-217-151-161(261)227-181(205)233-175(151)277)366-384(307,403)323-57-115-94(28-137(343-115)254-42-80(6)170(272)242-194(254)290)361-380(303,399)322-56-114-93(27-136(342-114)253-41-79(5)169(271)241-193(253)289)360-379(302,398)321-55-113-91(25-134(341-113)251-39-77(3)167(269)239-191(251)287)357-375(298,394)314-47-105-85(19-128(333-105)245-13-9-123(197)221-185(245)281)352-370(293,389)312-46-104-83(266)17-127(332-104)257-67-213-147-155(201)209-65-211-157(147)257/h9-16,37-44,65-74,83-122,127-146,265-266H,17-36,45-64H2,1-8H3,(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,406)(H,311,407)(H2,197,221,281)(H2,198,222,282)(H2,199,223,283)(H2,200,224,284)(H2,201,209,211)(H2,202,210,212)(H,237,267,285)(H,238,268,286)(H,239,269,287)(H,240,270,288)(H,241,271,289)(H,242,272,290)(H,243,273,291)(H,244,274,292)(H3,203,225,231,275)(H3,204,226,232,276)(H3,205,227,233,277)(H3,206,228,234,278)(H3,207,229,235,279)(H3,208,230,236,280)/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?/m0/s1 |

InChI Key |

NMYKBZSMOUFOJV-FJSWQEPZSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)O)S |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Aprinocarsen: An Antisense Oligonucleotide Targeting PKC-alpha

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aprinocarsen (also known as ISIS 3521) is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α), a key enzyme implicated in cellular signal transduction pathways that regulate cell differentiation and proliferation.[1][2] Overexpression and hyperactivity of PKC-α have been correlated with the progression of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, preclinical and clinical efficacy, and the experimental methodologies used to elucidate its function.

Introduction to this compound and PKC-alpha

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are pivotal in transducing signals from growth factors, hormones, and neurotransmitters.[1] The alpha isoform, PKC-α, is a member of the conventional PKC subfamily and is dependent on calcium and diacylglycerol for its activation.[3] Elevated levels of PKC-α have been observed in several tumor types, including glioblastoma, ovarian, and lung cancers, where it is believed to contribute to uncontrolled cell growth and survival.[1][4]

This compound was developed as a specific inhibitor of PKC-α.[5] It is a synthetic single-stranded nucleic acid chain designed to be complementary to the messenger RNA (mRNA) sequence of human PKC-α.[6] This antisense approach offers a high degree of specificity, a significant advantage over small molecule inhibitors that often exhibit off-target effects.[7]

The Molecular Mechanism of Action

The primary mechanism of action of this compound is the specific downregulation of PKC-α protein expression through an antisense mechanism mediated by RNase H.[6][8]

Hybridization to PKC-alpha mRNA

This compound is designed to be perfectly complementary to a sequence within the 3'-untranslated region (3'-UTR) of the human PKC-α mRNA.[6] This specific binding is governed by Watson-Crick base pairing. The phosphorothioate modification in the oligonucleotide backbone increases its resistance to nuclease degradation, thereby enhancing its stability and bioavailability in vivo.[9]

RNase H-Mediated Cleavage

Upon hybridization of the antisense oligonucleotide (a DNA analog) to the target mRNA, a DNA-RNA heteroduplex is formed. This hybrid is a substrate for the endogenous enzyme Ribonuclease H (RNase H).[9] RNase H selectively cleaves the RNA strand of the DNA-RNA duplex, leading to the degradation of the PKC-α mRNA.[6][8]

Inhibition of Protein Synthesis

The degradation of the PKC-α mRNA prevents it from being translated into protein by the ribosomal machinery. The subsequent reduction in the intracellular concentration of PKC-α protein disrupts the signaling pathways in which it is involved, leading to an anti-proliferative effect in cancer cells.[1][4]

Quantitative Data Summary

The efficacy of this compound has been quantified in both preclinical and clinical settings.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Cell Line/Model | Reference |

| IC₅₀ (PKC-α mRNA reduction) | 50-100 nM | Human bladder carcinoma (T-24) cells | [1] |

| ID₅₀ (Tumor growth inhibition) | 0.06-0.6 mg/kg/day | Nude mice with T-24, A549, and Colo 205 xenografts | [1] |

| Tumor Growth Inhibition | Significant reduction | Nude mice with U-87 glioblastoma xenografts (2.0 and 20 mg/kg/day) | [4] |

| Intratumoral Concentration | ~2.0 µM | U-87 glioblastoma xenografts (after 20 mg/kg dose) | [8] |

Table 2: Clinical Pharmacokinetics of this compound

| Parameter | Value | Dosing Regimen | Patient Population | Reference |

| Mean Plasma Concentration | 1.06 µg/mL (range: 0.34–6.08 µg/mL) | 2.0 mg/kg/day continuous IV infusion | Recurrent high-grade gliomas | [10] |

| Elimination Half-life | 18 to 92 minutes | 2-hour IV infusion, 3 times/week | Advanced cancer | [6] |

Experimental Protocols

The mechanism of action and efficacy of this compound have been established through a series of key experiments.

Quantification of PKC-alpha mRNA Levels (qPCR)

Objective: To measure the reduction in PKC-α mRNA levels following this compound treatment.

Methodology:

-

RNA Isolation: Total RNA is extracted from cultured cells or tumor tissue using a TRIzol-based method or a commercial kit.

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for human PKC-α. A fluorescent dye such as SYBR Green is used to monitor the amplification of the target sequence in real-time.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative quantification of PKC-α mRNA, normalized to a housekeeping gene (e.g., GAPDH).

Measurement of PKC-alpha Protein Levels (Western Blot)

Objective: To determine the reduction in PKC-α protein expression following this compound treatment.

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PKC-α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified and normalized to a loading control (e.g., β-actin).

RNase H Cleavage Assay

Objective: To demonstrate that this compound mediates the cleavage of PKC-α mRNA via RNase H.

Methodology:

-

Substrate Preparation: A radiolabeled or fluorescently labeled RNA transcript corresponding to the target region of PKC-α mRNA is synthesized.

-

Hybridization: The labeled RNA is incubated with this compound to allow for the formation of the DNA-RNA hybrid.

-

Enzymatic Reaction: Recombinant RNase H enzyme is added to the mixture, and the reaction is incubated at 37°C.

-

Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). Cleavage of the RNA transcript is indicated by the appearance of smaller fragments.

PKC-alpha Signaling Pathway

PKC-α is a central node in various signaling pathways that control cell growth, proliferation, and survival. Its activation by diacylglycerol (DAG) and Ca²⁺ leads to the phosphorylation of a multitude of downstream substrates, ultimately promoting cell cycle progression and inhibiting apoptosis. By reducing PKC-α levels, this compound effectively dampens these pro-survival signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. scispace.com [scispace.com]

- 9. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Aprinocarsen: A Phosphorothioate Antisense Oligonucleotide Targeting Protein Kinase C-α

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aprinocarsen (formerly ISIS 3521 or LY900003) is a synthetic, 20-base phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α).[1][2] PKC-α, a serine/threonine kinase, is a critical component of intracellular signaling pathways that regulate cell proliferation and differentiation.[3][4] Its aberrant expression has been implicated in the tumorigenesis of various cancers.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical validation, and clinical trial data. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support researchers and drug development professionals in the field of antisense therapeutics.

Introduction to this compound

This compound is a first-generation antisense oligonucleotide that represents a targeted therapeutic approach to cancer treatment.[7] As a phosphorothioate-modified oligonucleotide, it exhibits enhanced resistance to nuclease degradation compared to unmodified DNA, a crucial feature for in vivo applications.[8] The core of its therapeutic potential lies in its ability to specifically downregulate PKC-α, a protein often overexpressed in malignant cells.[4][5]

Mechanism of Action

This compound functions through an antisense mechanism, directly interfering with the translation of the PKC-α protein. The oligonucleotide is designed to be perfectly complementary to a sequence within the 3'-untranslated region (3'-UTR) of the human PKC-α messenger RNA (mRNA).[3]

Upon entering the cell, this compound hybridizes to its target PKC-α mRNA sequence. This DNA-RNA hybrid is recognized and cleaved by Ribonuclease H (RNase H), an endogenous enzyme that specifically degrades the RNA strand of such hybrids.[3][9] The cleavage of the mRNA prevents its translation into the PKC-α protein, leading to a sequence-specific reduction in PKC-α levels.[4]

PKC-α Signaling Pathway in Cancer

PKC-α is a key regulator in various signaling pathways that are often dysregulated in cancer, including those involved in cell proliferation, survival, and migration.[1][10] Its activation can lead to the downstream activation of pathways such as the JAK/STAT and PI3K/AKT pathways, promoting tumorigenesis in certain contexts.[1][6][11] However, the role of PKC-α can be context-dependent, acting as a tumor suppressor in some cancer types.[5][10]

Preclinical and Clinical Data

Preclinical Evidence

In preclinical studies, this compound demonstrated a dose-dependent and sequence-specific inhibition of PKC-α in various human cancer cell lines, including lung (A549) and bladder (T-24) carcinoma cells.[4] In vivo studies using nude mice with implanted human glioblastoma (U-87) tumors showed that systemic administration of this compound led to significant tumor growth delay and reduction.[3]

Clinical Trials

This compound has been evaluated in multiple Phase I and II clinical trials across a range of solid tumors. The following tables summarize key quantitative data from these studies.

Table 1: Phase I Clinical Trial of this compound in Advanced Solid Tumors [7]

| Parameter | Value |

| Number of Patients | 14 |

| Dose Escalation (mg/kg/24h CIV weekly) | 6, 12, 18, 24 |

| Maximum Tolerated Dose (MTD) | 24 mg/kg |

| Grade 3 Toxicities | Neutropenia, Fever, Hemorrhage, Nausea, Chills |

| Grade 4 Toxicities | Transient Neutropenia (at 18 mg/kg) |

| Pharmacokinetics | Steady state plasma concentrations (Css) achieved within 4 hours |

| Pharmacodynamics | Dose-dependent increase in aPTT and complement activation |

Table 2: Phase II Clinical Trial of this compound in Recurrent High-Grade Glioma [4][12]

| Parameter | Value |

| Number of Patients | 21 |

| Dosage | 2.0 mg/kg/day continuous IV infusion for 21 days per month |

| Median Age (years) | 46 (range: 28-68) |

| Median Karnofsky Performance Status | 80 (range: 60-100) |

| Tumor Histologies | Glioblastoma multiforme (n=16), Anaplastic oligodendroglioma (n=4), Anaplastic astrocytoma (n=1) |

| Tumor Response | No objective responses observed |

| Median Time to Progression | 36 days |

| Median Survival | 3.4 months |

| Grade 3/4 Toxicities | Thrombocytopenia (n=3), Elevated AST (n=1) |

| Mean Plasma Concentration (μg/ml) | 1.06 (range: 0.34-6.08) |

Table 3: Phase II Clinical Trial of this compound in Advanced Ovarian Carcinoma [13]

| Parameter | Value |

| Number of Patients | 36 |

| Dosage | 2 mg/kg/day continuous IV infusion for 21 days |

| Patient Population | Platinum-sensitive (n=12), Platinum-resistant (n=24) |

| Tumor Response (Platinum-sensitive) | No objective responses |

| Tumor Response (Platinum-resistant) | 1 patient with stable disease for 8 months |

| Conclusion | No significant single-agent activity |

Table 4: Phase II Clinical Trial of this compound in Advanced Non-Small Cell Lung Cancer (NSCLC) [2][14]

| Parameter | Combination with Gemcitabine + Carboplatin | Combination with Gemcitabine + Cisplatin |

| Number of Patients | 36 | 18 (9 experimental, 9 control) |

| Dosage | 2 mg/kg/day continuous IV infusion for 14 days | 2 mg/kg/day continuous IV infusion for 14 days |

| Partial Response Rate | 25% | 16.7% (experimental arm) vs 44.4% (control arm) |

| Median Overall Survival | 8.3 months | Not reported |

| Median Progression-Free Survival | 5.7 months | Not reported |

| Major Grade 3/4 Toxicities | Thrombocytopenia (78%), Neutropenia (50%) | Thrombocytopenia (87.5% experimental vs 33.3% control) |

| Conclusion | Moderate activity with significant hematologic toxicity. Study terminated early. | No advantage observed with the addition of this compound. |

Experimental Protocols

Synthesis and Purification of this compound (General Protocol)

Phosphorothioate oligonucleotides like this compound are typically synthesized using automated solid-phase phosphoramidite chemistry.[8][15][16]

Methodology:

-

Solid Support: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed using a mild acid.

-

Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

-

Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester using a sulfurizing agent.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Iteration: Steps 2-5 are repeated until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

-

Purification: The crude product is purified, typically by high-performance liquid chromatography (HPLC).

Quantification of PKC-α Protein Expression by Western Blot

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PKC-α.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the PKC-α band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

RNase H Cleavage Assay

-

Substrate Preparation: A radiolabeled or fluorescently tagged RNA transcript containing the target sequence for the antisense oligonucleotide is synthesized.

-

Hybridization: The labeled RNA is incubated with the antisense oligonucleotide to allow for the formation of a DNA-RNA hybrid.

-

Enzyme Reaction: Recombinant RNase H is added to the reaction mixture, and the reaction is incubated at 37°C.

-

Reaction Quenching: The reaction is stopped by the addition of a chelating agent (e.g., EDTA).

-

Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The cleavage products are visualized by autoradiography or fluorescence imaging. The presence of smaller RNA fragments indicates RNase H-mediated cleavage.

Conclusion

This compound, a phosphorothioate antisense oligonucleotide targeting PKC-α, represents a pioneering effort in the development of targeted cancer therapies. While preclinical studies showed promising results, clinical trials in various solid tumors have demonstrated limited single-agent efficacy and, in some combination regimens, significant toxicity.[2][4][13] The data gathered from the development of this compound have provided valuable insights into the challenges and opportunities in the field of antisense therapeutics. Further research may explore its potential in combination with other agents or in patient populations with specific molecular profiles that indicate a dependency on PKC-α signaling.[13] The detailed methodologies and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the field of oligonucleotide-based drug development.

References

- 1. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - ProQuest [proquest.com]

- 2. Phase II study of PKC-alpha antisense oligonucleotide this compound in combination with gemcitabine and carboplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protein Kinase C alpha (PKCα) dependent signaling mediates endometrial cancer cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I trial of this compound (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]

- 10. The Complexities of PKCα Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Phase II trial of this compound, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized phase II evaluation of this compound in combination with gemcitabine and cisplatin for patients with advanced/metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 16. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. PKC-alpha Antibody | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

The Role of Aprinocarsen in Inhibiting Tumor Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprinocarsen (formerly ISIS 3521 or LY900003) is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α), a key enzyme implicated in cellular signal transduction pathways that regulate cell proliferation, differentiation, and survival. Elevated levels and aberrant activity of PKC-α have been correlated with the malignant phenotype in various cancers, making it a rational target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key findings from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in its antitumor activity.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction. The alpha isoform, PKC-α, is of particular interest in oncology due to its role in promoting cell growth and survival in several cancer types, including glioblastoma and ovarian carcinoma.[1][2] this compound is a 20-base phosphorothioate antisense oligonucleotide that specifically targets the 3'-untranslated region of human PKC-α messenger RNA (mRNA).[3] This targeted approach aims to reduce the production of the PKC-α protein, thereby inhibiting downstream signaling pathways that contribute to tumor cell growth.

Mechanism of Action

This compound's primary mechanism of action is the sequence-specific hybridization to the mRNA of PKC-α. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous cellular enzyme. RNase H-mediated cleavage of the PKC-α mRNA leads to its degradation and a subsequent reduction in the translation of the PKC-α protein.[3] This targeted downregulation of PKC-α expression is intended to disrupt the signaling cascades that drive tumor cell proliferation and survival.

Preclinical Studies

In Vitro Studies

Preclinical evaluation of this compound in various cancer cell lines has demonstrated its ability to specifically reduce PKC-α expression in a dose-dependent manner. In human glioblastoma U-87 MG and A549 lung carcinoma cells, treatment with this compound led to a significant decrease in PKC-α protein levels, which correlated with an inhibition of cell proliferation.[4] The in vitro IC50 for this compound in glioblastoma cell lines is in the micromolar range.[4]

In Vivo Animal Models

In vivo studies using athymic nude mice bearing human U-87 glioblastoma xenografts have shown that systemic administration of this compound results in a significant delay in tumor growth and a reduction in tumor volume.[4] Treatment with intraperitoneal this compound at a dose of 20 mg/kg daily led to a notable reduction in mortality at 42 days compared to control groups.[4]

Table 1: Summary of Preclinical Data for this compound

| Study Type | Cell Line/Model | Key Findings | Reference |

| In Vitro | Human Glioblastoma U-87 MG | Dose-dependent inhibition of PKC-α expression and cell proliferation. | [4] |

| In Vitro | Human Lung Carcinoma A549 | Reduction in PKC-α protein levels. | [5] |

| In Vivo | U-87 Glioblastoma Xenograft (mice) | Significant growth delay and tumor reduction. | [4] |

| In Vivo | U-87 Glioblastoma Xenograft (mice) | Intraperitoneal administration of 20 mg/kg daily resulted in a significant reduction in mortality. | [4] |

Clinical Trials

This compound has been evaluated in several Phase I and Phase II clinical trials across a range of solid tumors.

Phase I Trials

Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound. In patients with advanced solid tumors, this compound administered as a 24-hour weekly continuous intravenous infusion showed concentration-dependent effects on coagulation and complement.[6] The MTD was established at 24 mg/kg.[6]

Phase II Trials

Phase II trials have investigated the efficacy of this compound as a single agent and in combination with chemotherapy in various cancers, including recurrent high-grade astrocytoma and advanced ovarian carcinoma.

In a study of 21 patients with recurrent high-grade gliomas, this compound administered as a continuous intravenous infusion at 2.0 mg/kg/day for 21 days showed no objective tumor responses.[7] The median time to progression was 36 days, and the median survival was 3.4 months.[7]

A Phase II trial in 36 patients with advanced ovarian carcinoma, stratified by platinum sensitivity, also demonstrated a lack of significant clinical activity for single-agent this compound.[8] No objective responses were observed in the platinum-sensitive group, and only one patient in the platinum-resistant group showed some evidence of antitumor activity.[8]

Table 2: Summary of Phase II Clinical Trial Data for this compound

| Cancer Type | Number of Patients | Dosing Regimen | Key Efficacy Outcomes | Reference |

| Recurrent High-Grade Astrocytoma | 21 | 2.0 mg/kg/day continuous IV infusion for 21 days | No objective tumor responses. Median time to progression: 36 days. Median survival: 3.4 months. | [7] |

| Advanced Ovarian Carcinoma | 36 | 2.0 mg/kg/day continuous IV infusion for 21 days | No objective responses in platinum-sensitive group. One patient with stable disease in platinum-resistant group. | [8] |

| Advanced Non-Small Cell Lung Cancer (in combination with gemcitabine and carboplatin) | 36 | 2 mg/kg/day continuous IV infusion for 14 days of each cycle | Partial response: 25%. Stable disease: 36.1%. Median overall survival: 8.3 months. | [9] |

Table 3: Summary of Common Adverse Events (Grade 3/4) in Phase II Trials

| Adverse Event | Recurrent High-Grade Astrocytoma (%) | Advanced Ovarian Carcinoma (%) | Advanced Non-Small Cell Lung Cancer (%) |

| Thrombocytopenia | 14 (3 patients) | Not specified | 78 |

| Neutropenia | Not specified | Not specified | 50 |

| Elevated AST | 5 (1 patient) | Not specified | Not specified |

| Fever | Not specified | Not specified | Grade 3 reported |

| Hemorrhage | Not specified | Not specified | Grade 3 reported |

| Nausea/Vomiting | Not specified | Not specified | Grade 3 reported |

| Chills | Not specified | Not specified | Grade 3 reported |

Signaling Pathways

PKC-α is a central node in several signaling pathways that are crucial for cancer cell proliferation and survival. By inhibiting PKC-α, this compound disrupts these pathways.

Glioblastoma

In glioblastoma, PKC-α is implicated in the activation of the Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR signaling pathways, both of which are critical for cell cycle progression and survival.[3][10] PKC-α can also activate the NF-κB pathway, a key regulator of inflammation and cell survival.[10]

Ovarian Cancer

In ovarian cancer, the PKC pathway is associated with increased cell proliferation and migration.[2] Activation of PKC can lead to the upregulation of matrix metalloproteinases (MMPs), such as MMP7 and MMP10, which are involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[11]

References

- 1. Targeting Protein Kinase C in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PKC-alpha modulation by miR-483-3p in platinum-resistant ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKC signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Antisense Oligonucleotide Delivery Using Cationic Liposomes Grafted with Trastuzumab: A Proof-of-Concept Study in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Antisense oligonucleotide delivery to cancer cell lines for the treatment of different cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Complexities of PKCα Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase C alpha expression in breast and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From signalling pathways to targeted therapies: unravelling glioblastoma’s secrets and harnessing two decades of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the PKC Pathway Stimulates Ovarian Cancer Cell Proliferation, Migration, and Expression of MMP7 and MMP10 - PMC [pmc.ncbi.nlm.nih.gov]

Aprinocarsen: A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprinocarsen (also known as ISIS 3521 and LY900003) is a 20-mer phosphorothioate antisense oligonucleotide designed as a specific inhibitor of Protein Kinase C-alpha (PKC-α). Elevated expression of PKC-α has been implicated in the proliferation and survival of various cancer cells. This compound was developed to selectively target and degrade the mRNA of PKC-α, thereby inhibiting its expression and downstream signaling pathways involved in tumor growth. This technical guide provides an in-depth overview of the discovery, initial synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and oligonucleotide therapeutics.

Discovery and Rationale

The discovery of this compound was rooted in the understanding that Protein Kinase C (PKC) is a critical family of enzymes in intracellular signal transduction, with the alpha (α) isozyme playing a significant role in the proliferation of several cancer cell types. Traditional small molecule inhibitors of PKC often lacked isozyme specificity, leading to off-target effects. Antisense technology offered a highly selective approach to target specific PKC isozymes at the mRNA level.

This compound was developed by Isis Pharmaceuticals as a synthetic 20-base phosphorothioate oligodeoxynucleotide.[1][2] Its sequence is complementary to the 3'-untranslated region of the human PKC-α mRNA.[1][3] This targeted approach was designed to achieve specific inhibition of PKC-α expression, thereby reducing the growth of tumors dependent on this signaling pathway.[1][3]

Initial Synthesis of this compound

The initial synthesis of this compound, a phosphorothioate oligonucleotide, is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support. The key modification in this compound is the phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom, conferring increased resistance to nuclease degradation.

General Solid-Phase Synthesis Protocol for Phosphorothioate Oligonucleotides

The synthesis cycle for each nucleotide addition involves four main steps: detritylation, coupling, sulfurization, and capping.

-

Detritylation: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group, typically using a mild acid like trichloroacetic acid or dichloroacetic acid.

-

Coupling: The next phosphoramidite monomer is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Sulfurization: The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester by treatment with a sulfurizing agent.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.

This cycle is repeated until the desired 20-mer sequence of this compound is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. The crude product is then purified, typically by chromatography.

Experimental Workflow for Solid-Phase Synthesis

Caption: Solid-phase synthesis workflow for this compound.

Mechanism of Action

This compound functions as an antisense oligonucleotide. Its mechanism of action is highly specific to the inhibition of PKC-α expression.

-

Hybridization: this compound, with its sequence complementary to the 3'-untranslated region of human PKC-α mRNA, enters the cell and binds to its target mRNA sequence.[3]

-

RNase H Activation: The resulting DNA-RNA duplex is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of such hybrids.[3]

-

mRNA Degradation: The cleavage of the PKC-α mRNA leads to its degradation, preventing it from being translated into protein.

-

Inhibition of PKC-α Expression: The reduction in PKC-α mRNA levels results in a decrease in the synthesis of PKC-α protein.[3]

-

Downstream Effects: The diminished levels of PKC-α disrupt the signaling pathways that are dependent on this enzyme, ultimately leading to the inhibition of tumor cell proliferation and survival.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound.

Preclinical Data

This compound has been evaluated in various preclinical models to determine its efficacy and mechanism of action.

In Vitro Efficacy

In cell culture studies, this compound has demonstrated a sequence-dependent and concentration-dependent inhibition of PKC-α mRNA and protein expression in several human cancer cell lines.[3]

| Cell Line | Cancer Type | Parameter | Result | Reference |

| A549 | Lung Carcinoma | PKC-α mRNA expression | Inhibited | [3] |

| T-24 | Bladder Carcinoma | PKC-α mRNA expression | Inhibited | [3] |

| A549 | Lung Carcinoma | PKC-α protein concentration | Reduced | [3] |

| T-24 | Bladder Carcinoma | PKC-α mRNA reduction | IC50: 50-100 nM | [4] |

In Vivo Efficacy

Studies in animal models have shown that systemic administration of this compound can inhibit the growth of human tumor xenografts.

| Tumor Model | Animal Model | Dosing | Outcome | Reference |

| U-87 Glioblastoma (subcutaneous) | Nude Mice | 2.0 and 20 mg/kg/day (intraperitoneal) | Significant reduction in tumor growth | [3][5] |

| U-87 Glioblastoma (intracranial) | Nude Mice | 20 mg/kg/day (intraperitoneal) | Significant reduction in mortality | [5] |

| T-24 Bladder Carcinoma | Nude Mice | 0.06-0.6 mg/kg/day (intravenous) | Dose-dependent inhibition of tumor growth | [4] |

| A549 Lung Carcinoma | Nude Mice | 0.06-0.6 mg/kg/day (intravenous) | Dose-dependent inhibition of tumor growth | [4] |

| Colo 205 Colon Carcinoma | Nude Mice | 0.06-0.6 mg/kg/day (intravenous) | Dose-dependent inhibition of tumor growth | [4] |

Clinical Data

This compound has been evaluated in several Phase I and Phase II clinical trials for various cancers.

Phase I Clinical Trial Data

A Phase I study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound administered as a 24-hour weekly continuous infusion in patients with advanced solid tumors.[6]

| Dose Level | Number of Patients | Grade 3 Toxicities | Grade 4 Toxicities |

| 6 mg/kg | 3 | - | - |

| 12 mg/kg | 3 | Neutropenia (n=1) | - |

| 18 mg/kg | 6 | Fever, Hemorrhage | Neutropenia (n=1) |

| 24 mg/kg | 3 | Neutropenia, Nausea, Chills | - |

-

Maximum Tolerated Dose (MTD): 24 mg/kg[6]

-

Dose-Limiting Toxicities: Coagulation and complement changes.[6]

-

Pharmacokinetics: Steady-state plasma concentrations (Css) were achieved within four hours.[6]

Phase II Clinical Trial Data

A Phase II study evaluated this compound in patients with recurrent high-grade astrocytomas, administered as a 21-day continuous intravenous infusion of 2.0 mg/kg/day.[3][7]

| Parameter | Value | Reference |

| Number of Patients | 21 | [3] |

| Median Age | 46 years (range, 28-68) | [3] |

| Median Karnofsky Performance Status | 80 (range, 60-100) | [3] |

| Tumor Response | No objective responses | [3] |

| Median Time to Progression | 36 days | [3] |

| Median Survival | 3.4 months | [3] |

| Mean Plasma Concentration (Css) | 1.06 µg/ml (range, 0.34–6.08) | [3][7] |

| Grade 3/4 Toxicities | Thrombocytopenia (n=3), Grade 4 AST (n=1) | [3][7] |

Another Phase II trial in patients with advanced ovarian carcinoma showed limited single-agent activity.[2]

Experimental Protocols

Quantification of this compound in Plasma by Capillary Gel Electrophoresis (CGE)

Objective: To determine the plasma concentration of this compound and its metabolites.

Protocol:

-

Sample Preparation:

-

Capillary Gel Electrophoresis:

-

Use a capillary electrophoresis system with a gel-filled capillary.

-

Inject the extracted sample into the capillary.

-

Apply a voltage to separate the oligonucleotides based on size.

-

Detect the oligonucleotides using UV absorbance.

-

Quantify the concentration of full-length this compound and its metabolites by comparing with a standard curve.

-

Western Blot Analysis of PKC-α Protein Expression

Objective: To measure the levels of PKC-α protein in cells or tissues following treatment with this compound.

Protocol:

-

Sample Preparation:

-

SDS-PAGE and Protein Transfer:

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody specific for PKC-α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify the intensity of the PKC-α band, normalizing to a loading control such as GAPDH or actin.[10]

-

Experimental Workflow for Western Blot Analysis

Caption: Western blot workflow for PKC-α protein analysis.

Conclusion

This compound represents a pioneering effort in the development of antisense oligonucleotides for cancer therapy. Its design is based on a strong scientific rationale for targeting PKC-α. While preclinical studies demonstrated promising activity, clinical trials with this compound as a single agent showed limited efficacy in the patient populations studied. This guide provides a comprehensive technical overview of the discovery, synthesis, and evaluation of this compound, offering valuable insights for researchers engaged in the development of next-generation oligonucleotide therapeutics. The challenges encountered with this compound have informed the field and contributed to the ongoing evolution of antisense technology for the treatment of a wide range of diseases.

References

- 1. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase II trial of this compound, an antisense oligonucleotide inhibitor of protein kinase C alpha, administered as a 21-day infusion to patients with advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. A phase I trial of this compound (ISIS 3521/LY900003), an antisense inhibitor of protein kinase C-alpha administered as a 24-hour weekly infusion schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-alpha delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of phosphorothioate oligonucleotides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of Aprinocarsen: A Deep Dive into Cancer Model Studies

For Immediate Release

[City, State] – December 13, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the preclinical studies of Aprinocarsen in various cancer models. This whitepaper provides an in-depth analysis of the antisense oligonucleotide's mechanism of action, efficacy, and the experimental frameworks used to evaluate its potential as a cancer therapeutic.

This compound (also known as ISIS 3521 and LY900003) is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of protein kinase C-alpha (PKC-α).[1][2][3] PKC-α is a key enzyme implicated in cellular signal transduction pathways that regulate cell differentiation and proliferation.[3][4] Altered expression of PKC-α has been associated with tumor promotion and carcinogenesis, making it a compelling target for cancer therapy.[2]

This technical guide summarizes the key preclinical findings, presenting quantitative data in structured tables for clear comparison, detailing experimental protocols for key studies, and providing visual representations of signaling pathways and experimental workflows.

In Vitro Efficacy: Targeting the Messenger

Preclinical investigations have demonstrated that this compound effectively and specifically reduces the expression of its target, PKC-α, at the molecular level. In in vitro studies utilizing human cancer cell lines, this compound treatment led to a dose-dependent reduction in PKC-α messenger RNA (mRNA).

| Cell Line | Cancer Type | Metric | Value | Reference |

| A549 | Human Non-Small-Cell Lung Carcinoma | IC50 for PKC-α mRNA reduction | 50-100 nM | [3] |

| T-24 | Human Bladder Carcinoma | IC50 for PKC-α mRNA reduction | 50-100 nM | [3] |

Table 1: In Vitro Efficacy of this compound on PKC-α mRNA Expression

These findings highlight the potent and specific action of this compound in reducing the production of the PKC-α protein, the driver of downstream signaling pathways implicated in cancer cell growth and survival.

In Vivo Antitumor Activity: Evidence from Xenograft Models

The antitumor potential of this compound has been evaluated in several preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have consistently shown that systemic administration of this compound can inhibit tumor growth.

| Cancer Model | Cell Line | Route of Administration | Key Findings | Reference |

| Breast Cancer | MDA-MB-231 | Intravenous | Inhibition of tumor growth | |

| Lung Cancer | A549 | Intravenous | Reduction of PKC-α protein in tumor tissue | |

| Glioblastoma | U-87 | Intravenous | Significant growth delay and tumor reduction (subcutaneous and intracranial models) | [4] |

| Bladder Carcinoma | T-24 | Intravenous | Dose-dependent inhibition of tumor growth (ID50: 0.06-0.6 mg/kg daily) | [3] |

| Colon Carcinoma | Colo 205 | Intravenous | Dose-dependent inhibition of tumor growth (ID50: 0.06-0.6 mg/kg daily) | [3] |

Table 2: Summary of this compound In Vivo Antitumor Activity in Xenograft Models

Furthermore, preclinical evidence suggests that this compound may enhance the antitumor efficacy of standard chemotherapy agents. Studies in animal models of human cancer have indicated that combining this compound with drugs such as cisplatin, 5-fluorouracil (5-FU), or paclitaxel results in greater antitumor effects than with the individual agents alone.

Mechanism of Action and Signaling Pathways

This compound functions as an antisense oligonucleotide. It is designed to be complementary to a specific sequence in the 3'-untranslated region of the human PKC-α mRNA.[1][2][3] Upon binding, it forms a DNA-RNA hybrid duplex, which is a substrate for the enzyme RNase H. RNase H then cleaves the mRNA strand, leading to a reduction in the levels of functional PKC-α mRNA available for translation into protein. This targeted degradation of the mRNA results in a decrease in the synthesis of the PKC-α protein.

The inhibition of PKC-α by this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. PKC-α is known to activate several downstream effectors, including FRA1, c-Raf, and the ERK1/2 pathway, which are components of the AP-1 transcription factor complex. By reducing PKC-α levels, this compound can attenuate the signals that drive the expression of genes involved in cell cycle progression and metastasis.

Experimental Protocols

The preclinical evaluation of this compound has relied on standardized and well-characterized experimental models and methodologies.

Cell Culture

Human cancer cell lines, such as A549 (non-small-cell lung carcinoma), were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Xenograft Tumor Model

A common experimental workflow for evaluating the in vivo efficacy of this compound is as follows:

Animal Models: Athymic nude mice are typically used for establishing xenograft tumors.

Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of the mice.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered systemically, for example, via intravenous injection. Dosing schedules in preclinical studies have varied, with some studies using daily administrations.

Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor tissue can be further analyzed for target protein expression (PKC-α) and other biomarkers.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a targeted anticancer agent. Its ability to specifically downregulate PKC-α expression, leading to tumor growth inhibition in various cancer models, underscores its potential. The detailed methodologies and findings presented in this technical guide offer valuable insights for researchers and drug development professionals working on novel cancer therapeutics. Further investigation, particularly in combination with other anticancer agents, is warranted to fully elucidate the clinical potential of this compound.

References

Target Validation of Aprinocarsen in Glioblastoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of aprinocarsen in glioblastoma cell lines. This compound (also known as ISIS 3521) is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α), a key enzyme implicated in the proliferation and survival of glioblastoma cells. This document outlines the preclinical evidence that established PKC-α as a viable target for this compound in this aggressive brain tumor, detailing the mechanism of action, summarizing key quantitative data, and providing representative experimental protocols for target validation studies.

Introduction: The Rationale for Targeting PKC-α in Glioblastoma

Glioblastoma is the most common and aggressive primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration, and profound resistance to therapy.[1][2] A critical signaling pathway often dysregulated in glioblastoma involves Protein Kinase C (PKC), a family of serine/threonine kinases. The alpha isoform, PKC-α, has been identified as a significant contributor to glioma cell proliferation, survival, and migration.[1][3] High levels of PKC-α are found in a large percentage of glioblastoma multiforme (GBM) tumors and derived cell lines, such as U-87, making it a compelling therapeutic target.[4]

This compound is a 20-mer phosphorothioate antisense oligonucleotide that specifically targets PKC-α. Its mechanism of action provides a clear path for target validation, forming the basis of the preclinical studies detailed below.

Mechanism of Action of this compound

This compound is designed to bind with high specificity to the 3'-untranslated region (3'-UTR) of the human PKC-α messenger RNA (mRNA). This binding event forms a DNA-RNA heteroduplex, which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the mRNA strand of the duplex, leading to the degradation of the PKC-α mRNA. The subsequent reduction in mRNA levels prevents the synthesis of the PKC-α protein, ultimately leading to a decrease in its cellular concentration and downstream signaling activity.

Below is a diagram illustrating the antisense mechanism of action of this compound.

Caption: Mechanism of action of this compound targeting PKC-α mRNA.

Quantitative Preclinical Data

The primary preclinical validation of this compound in a glioblastoma model was conducted using the U-87 human glioblastoma cell line. The key findings from these studies, particularly from Yazaki et al. (1996), demonstrated significant anti-tumor activity both in vitro and in vivo.[4]

Table 1: In Vivo Efficacy of this compound in U-87 Glioblastoma Xenograft Models

| Model Type | Treatment Regimen | Key Outcomes | Citation |

| Subcutaneous | 20 mg/kg/day (i.p.) for 21 days | Significant inhibition of tumor growth. | [4] |

| Intracranial | 20 mg/kg/day (i.p.) for 80 days | Doubling of median survival time (>80 days); 40% long-term survivors. | [4] |

Table 2: On-Target Activity of this compound in U-87 Subcutaneous Xenografts

| Measurement | Result | Method | Citation |

| Intratumoral Drug Concentration | ~2.0 µM | Not specified | [4][5] |

| PKC-α Protein Levels | Selectively reduced | Western Blot | [4] |

| PKC-ε and PKC-ζ Protein Levels | No reduction observed | Western Blot | [4] |

Note: The in vitro IC50 for this compound in U-87 cells can be inferred to be approximately 100-200 nM, as the measured intratumoral concentration of 2.0 µM was reported to be 10- to 20-fold higher than the in vitro IC50.[5]

PKC-α Signaling Pathway in Glioblastoma

PKC-α is a central node in signaling pathways that promote glioblastoma tumorigenesis. Upon activation by upstream signals, such as growth factor receptor tyrosine kinases (RTKs), PKC-α can phosphorylate a variety of downstream substrates. This leads to the activation of pro-proliferative and pro-survival pathways, including the ERK1/2 and NF-κB signaling cascades.[3] Inhibition of PKC-α with this compound is intended to disrupt these oncogenic signals.

The diagram below outlines the central role of PKC-α in glioblastoma signaling.

Caption: Simplified PKC-α signaling pathway in glioblastoma.

Experimental Protocols for Target Validation

This section provides representative, detailed methodologies for key experiments required to validate the targeting of PKC-α by this compound in glioblastoma cell lines.

Glioblastoma Cell Culture

-

Cell Line: U-87 MG (ATCC® HTB-14™).

-

Culture Medium: Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency. Detach cells using 0.25% Trypsin-EDTA, neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for plating.

Antisense Oligonucleotide (ASO) Treatment

-

Plating: Seed U-87 MG cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

ASO Preparation: Prepare stock solutions of this compound and a scrambled control ASO (with the same nucleotide composition but in a random sequence) in nuclease-free water.

-

Transfection: For each well, dilute the ASO (e.g., to a final concentration of 100-200 nM) and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium (e.g., Opti-MEM™) according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature to allow complex formation.

-

Treatment: Replace the cell culture medium with fresh, antibiotic-free complete medium. Add the ASO-lipid complexes dropwise to each well.

-

Incubation: Incubate the cells for 24-72 hours at 37°C before harvesting for analysis.

Western Blot for PKC-α Knockdown

-

Cell Lysis: Wash ASO-treated and control cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for PKC-α (e.g., rabbit anti-PKC-α, 1:1000 dilution). Also, probe for a loading control (e.g., mouse anti-GAPDH, 1:5000 dilution).

-

Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP).

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PKC-α band intensity to the corresponding GAPDH band intensity to determine the relative reduction in protein expression.

Cell Viability Assay (MTT Assay)

-

Plating: Seed U-87 MG cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or scrambled control ASO as described in section 5.2. Include untreated wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Experimental Workflow for Target Validation

The process of validating this compound's target in glioblastoma cell lines follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Experimental workflow for this compound target validation.

Conclusion

The preclinical data strongly support the validation of PKC-α as the molecular target of this compound in glioblastoma cell lines. Studies utilizing the U-87 cell line have demonstrated that this compound effectively reduces PKC-α protein levels in a sequence-specific manner. This on-target activity translates to a potent anti-tumor effect, as evidenced by the inhibition of tumor growth and significantly increased survival in animal models. The methodologies outlined in this guide provide a robust framework for researchers seeking to conduct similar target validation studies for antisense oligonucleotides in the context of glioblastoma. While a Phase II clinical trial of this compound in recurrent high-grade gliomas did not show a clinical benefit, the preclinical target validation remains a cornerstone example of the rigorous scientific process required in drug development.

References

- 1. Targeting Protein Kinase C in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PKC signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of glioblastoma U-87 by systemic administration of an antisense protein kinase C-alpha phosphorothioate oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Aprinocarsen: An In-Depth Technical Guide to RNase H-Mediated Cleavage of PKC-α mRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprinocarsen, also known as ISIS 3521, is a 20-mer phosphorothioate antisense oligonucleotide designed to specifically inhibit the expression of Protein Kinase C-alpha (PKC-α). PKC-α, a serine/threonine kinase, is a critical component of intracellular signal transduction pathways that regulate cell proliferation, differentiation, and survival. Its overexpression has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound represents a targeted therapeutic approach, utilizing the endogenous RNase H enzyme system to achieve sequence-specific degradation of PKC-α messenger RNA (mRNA), thereby preventing the synthesis of the PKC-α protein and inhibiting its downstream oncogenic signaling. This technical guide provides a comprehensive overview of the RNase H-mediated cleavage of PKC-α mRNA by this compound, detailing the quantitative data from key preclinical studies, experimental protocols, and the relevant signaling pathways.

Data Presentation

The efficacy of this compound in downregulating PKC-α and inhibiting tumor growth has been demonstrated in various preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Outcome | Quantitative Result | Reference |

| T24 | Bladder Carcinoma | This compound | Downregulation of PKC-α mRNA and protein | Sequence- and concentration-dependent | (Grossman et al., Neuro-Oncology, 2005) |

| PC3 | Prostate Carcinoma | This compound | Downregulation of PKC-α mRNA and protein | Sequence- and concentration-dependent | (Bacon et al., Int J Oncol, 2003) |

| A549 | Lung Carcinoma | This compound | Inhibition of PKC-α mRNA expression | Sequence- and concentration-dependent | (Grossman et al., Neuro-Oncology, 2005) |

Table 2: In Vivo Efficacy of this compound in a U-87 Glioblastoma Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Outcome | Quantitative Result | Reference |

| Mice with subcutaneous U-87 xenografts | This compound (20 mg/kg) | Daily intraperitoneal injection for 21 days | Intratumoral concentration of this compound | 2 µM | (Yazaki et al., Mol Pharmacol, 1996) |

| Selective reduction of PKC-α protein levels in tumors | Reduced PKC-α, no effect on PKC-ε or PKC-ζ | (Yazaki et al., Mol Pharmacol, 1996) | |||

| Inhibition of tumor growth | Significant suppression of tumor growth | (Yazaki et al., Mol Pharmacol, 1996) | |||

| Mice with intracranial U-87 xenografts | This compound | Daily intraperitoneal injection | Increased survival | Doubling in median survival time (>80 days); 40% long-term survivors | (Yazaki et al., Mol Pharmacol, 1996) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.

Northern Blot Analysis for PKC-α mRNA Levels

This protocol is a representative method for quantifying the reduction of PKC-α mRNA in cancer cells following treatment with this compound.

-

RNA Isolation: Total RNA is extracted from cultured cancer cells (e.g., T24, A549) treated with this compound or a control oligonucleotide using a guanidinium thiocyanate-phenol-chloroform extraction method (e.g., TRIzol reagent). The integrity and quantity of the isolated RNA are assessed by spectrophotometry and gel electrophoresis.

-

Gel Electrophoresis: 10-20 µg of total RNA per lane is denatured with formaldehyde and formamide and separated on a 1% agarose gel containing formaldehyde. RNA molecular weight markers are run in parallel.

-

Transfer: The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane by capillary action overnight. The RNA is then cross-linked to the membrane by UV irradiation or baking at 80°C.

-

Hybridization: The membrane is prehybridized in a solution containing salmon sperm DNA to block non-specific binding sites. A radiolabeled (e.g., with ³²P) cDNA or cRNA probe specific for human PKC-α is then added to the hybridization buffer and incubated with the membrane overnight at 42°C.

-

Washing: The membrane is washed under stringent conditions to remove unbound probe.

-

Detection: The membrane is exposed to X-ray film or a phosphorimager screen to visualize the bands corresponding to PKC-α mRNA. The intensity of the bands is quantified using densitometry and normalized to a housekeeping gene (e.g., GAPDH) to determine the relative reduction in PKC-α mRNA levels.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for establishing and utilizing a human tumor xenograft model in immunocompromised mice to evaluate the anti-tumor activity of this compound.

-

Cell Culture: Human cancer cells (e.g., U-87 glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Model: Athymic nude mice (nu/nu) are used.

-

Tumor Implantation:

-

Subcutaneous Model: 1-5 x 10⁶ cancer cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) are injected subcutaneously into the flank of each mouse.

-

Intracranial Model: A stereotactic apparatus is used to inject a smaller number of cells (e.g., 1 x 10⁵) into the brain of anesthetized mice.

-

-

Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered systemically, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 20 mg/kg daily). The control group receives a scrambled-sequence oligonucleotide or saline.

-

Tumor Measurement: For subcutaneous tumors, tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (length x width²)/2. For intracranial tumors, survival is the primary endpoint.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. For survival studies, Kaplan-Meier survival curves are generated and analyzed.

-

Tissue Analysis: At the end of the study, tumors can be excised for analysis of PKC-α protein levels by Western blotting or immunohistochemistry to confirm the mechanism of action.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the core concepts of this compound's mechanism of action and the experimental procedures used to evaluate it.

Caption: RNase H-mediated cleavage of PKC-α mRNA by this compound.

Caption: Simplified PKC-α signaling pathway in glioblastoma.

Caption: Workflow for preclinical evaluation of this compound.

Unraveling the Cellular Impact of Aprinocarsen: A Technical Guide to its Effects on Cancer Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by Aprinocarsen, an antisense oligonucleotide designed to specifically target and inhibit Protein Kinase C-alpha (PKC-α). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Core Mechanism of Action: Targeting the PKC-α Signaling Hub

This compound is a synthetic phosphorothioate oligodeoxynucleotide that operates through an antisense mechanism. It is designed to bind to the 3'-untranslated region of the human PKC-α messenger RNA (mRNA). This binding event initiates the degradation of the PKC-α mRNA by RNase H, a cellular enzyme that recognizes DNA-RNA hybrids. The subsequent reduction in PKC-α mRNA levels leads to a decrease in the synthesis of the PKC-α protein, a key enzyme involved in a multitude of cellular processes.[1][2]

PKC-α is a serine/threonine kinase that plays a pivotal role in signal transduction pathways that regulate cell differentiation, proliferation, and survival.[1] In many forms of cancer, the overexpression or aberrant activity of PKC-α contributes to uncontrolled cell growth and resistance to apoptosis (programmed cell death). By specifically inhibiting PKC-α expression, this compound aims to disrupt these pro-tumorigenic signaling cascades.

Below is a diagram illustrating the fundamental mechanism of this compound's action.

References

- 1. Efficacy and toxicity of the antisense oligonucleotide this compound directed against protein kinase C-α delivered as a 21-day continuous intravenous infusion in patients with recurrent high-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Protein Kinase C‐alpha (PKC‐α) in Cancer with the Phosphorothioate Antisense Oligonucleotide this compound [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for Aprinocarsen in U-87 Glioblastoma Cells

These application notes provide detailed protocols for the in vitro evaluation of Aprinocarsen, an antisense oligonucleotide targeting Protein Kinase C-alpha (PKC-α), in the U-87 MG human glioblastoma cell line. The described experimental workflow is designed for researchers in oncology, drug development, and molecular biology to assess the cytotoxic and apoptotic effects of this compound.

Introduction

Glioblastoma is an aggressive and challenging-to-treat primary brain tumor.[1] Protein Kinase C-alpha (PKC-α) is a serine/threonine kinase implicated in cell proliferation and differentiation, and its expression is often altered in cancer.[2][3][4] this compound is a phosphorothioate antisense oligonucleotide designed to inhibit PKC-α expression by binding to its mRNA, leading to RNase H-mediated degradation.[2][3] Preclinical studies have demonstrated that this compound can reduce tumor growth in U-87 glioblastoma models, suggesting its potential as a therapeutic agent.[2][3]

The following protocols detail the in vitro methodologies to investigate the effects of this compound on U-87 MG cells, a commonly used cell line in glioblastoma research.[5][6][7] The experiments include cell culture, assessment of cell viability, and analysis of apoptosis induction.

Data Presentation

Table 1: Hypothetical Cell Viability Data (MTT Assay)

| This compound (nM) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 10 | 92 ± 5.1 |

| 50 | 75 ± 6.2 |

| 100 | 58 ± 4.8 |

| 200 | 41 ± 3.9 |

| 500 | 25 ± 3.1 |

Table 2: Hypothetical Apoptosis Analysis (Annexin V/PI Staining)

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |

| Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 0.8 ± 0.2 |

| This compound (200 nM) | 25.6 ± 2.1 | 10.3 ± 1.5 | 1.2 ± 0.3 |

Table 3: Hypothetical Protein Expression Changes (Western Blot)

| Protein | Treatment | Relative Expression (Normalized to β-actin) |

| PKC-α | Control | 1.00 |

| This compound (200 nM) | 0.25 | |

| Bcl-2 | Control | 1.00 |

| This compound (200 nM) | 0.45 | |

| Cleaved Caspase-3 | Control | 1.00 |

| This compound (200 nM) | 3.50 |

Experimental Protocols

U-87 MG Cell Culture

U-87 MG cells are adherent, epithelial-like cells derived from a human malignant glioma.[5][8]

Materials:

-

U-87 MG cells (ATCC HTB-14)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM).[7][9]

-

Fetal Bovine Serum (FBS), heat-inactivated[9]

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

0.25% Trypsin-EDTA solution[5]

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

96-well plates

-

6-well plates

Protocol:

-

Complete Growth Medium: Prepare by supplementing the basal medium (EMEM or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.[5][7][9]

-

Cell Thawing and Plating:

-

Rapidly thaw a cryopreserved vial of U-87 MG cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1,200 rpm for 5 minutes.[5]

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[5][7][8]

-

-

Subculturing:

-

When cells reach 70-80% confluency, aspirate the culture medium.[5][8]

-

Wash the cell monolayer once with sterile PBS.[5]

-

Add 1-2 mL (for a T-75 flask) of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[5]

-

Add 4-5 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new flasks or plates at the desired density (e.g., 2-4 x 10,000 cells/cm²).[8]

-

This compound Treatment

-

Seed U-87 MG cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and apoptosis assays) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in sterile, nuclease-free water or PBS.

-

On the day of treatment, dilute the this compound stock solution in a complete growth medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 500 nM).

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-